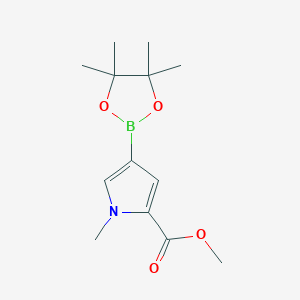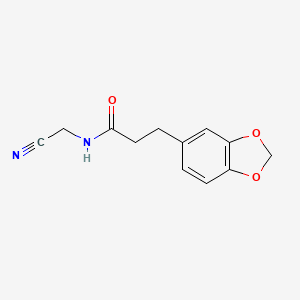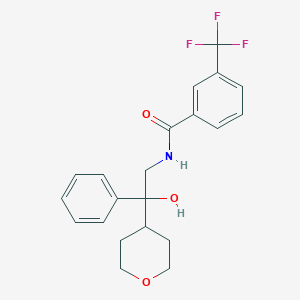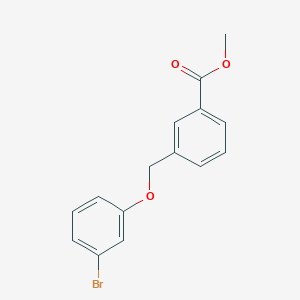
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H20BNO4 and its molecular weight is 265.12. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with halide-containing compounds in the presence of a palladium catalyst to form the desired biaryl structure.
Transesterification Reactions
It serves as a reagent in transesterification reactions , where it can transfer its ester group to other boronic acids or alcohols. This reaction is useful for modifying the properties of compounds, such as increasing their solubility or altering their reactivity.
Development of JAK2 Inhibitors
The compound has been used in the synthesis of amino-pyrido-indol-carboxamides , which are potential inhibitors of the Janus kinase 2 (JAK2). JAK2 inhibitors are important in the treatment of myeloproliferative disorders, offering a targeted therapeutic approach.
Gamma-Secretase Modulators
Researchers have employed this compound in the preparation of aminothiazoles that act as modulators of gamma-secretase, an enzyme involved in the development of Alzheimer’s disease. Modulating this enzyme’s activity can potentially lead to new treatments for neurodegenerative conditions.
Organic Synthesis Intermediates
Due to its versatile structure, it is a valuable intermediate in organic synthesis . It can be used to introduce a pyrrole moiety into larger molecules, which is a common structure found in many active pharmaceutical ingredients.
Material Science Applications
In material science, the compound’s ability to form stable complexes with various metals makes it suitable for creating new materials , such as organic semiconductors or catalysts. These materials have applications in electronics, energy storage, and catalysis.
Peptide Coupling
This boronic ester is also useful in peptide coupling reactions where it can be used to attach pyrrole-containing segments to peptides or proteins. This is particularly useful in the field of bioconjugation for drug development or creating novel biomaterials.
Chemical Sensors
Lastly, the compound has potential applications in the development of chemical sensors . The pyrrole moiety can interact with various analytes, changing the sensor’s properties, which can be measured to detect the presence of specific substances.
作用機序
Target of Action
Boronic esters, such as this compound, are commonly used in organic synthesis and are known to interact with various biological targets .
Mode of Action
The compound, being a boronic ester, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This forms a new carbon-carbon bond, which is a key step in many synthetic pathways .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a fundamental process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are generally sensitive to hydrolysis, which could influence their bioavailability and stability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled during the use of this compound in synthetic reactions.
特性
IUPAC Name |
methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(11(16)17-6)15(5)8-9/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUXVHVQMUOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)


![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)



![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)